N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . It is a structural element of natural products and pharmaceutically active compounds .
Synthesis Analysis
The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is discussed .Scientific Research Applications
Selective Kinase Inhibition
Research has identified derivatives of benzenesulfonamides as potent and selective inhibitors of specific kinases. For instance, a study highlighted the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These compounds, particularly compound 3h, demonstrated significant inhibition of ZAK kinase activity, showing promise in therapeutic applications for cardiac hypertrophy (Chang et al., 2017).
Anticancer Activity
Another study synthesized and evaluated a series of benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting their potential as novel anticancer agents (Ghorab, El-Gazzar, Alsaid, 2014).
Herbicidal Activity
Benzenesulfonamide derivatives have also been reported to possess herbicidal activity. N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were described as a new group of compounds with post-emergence activity on dicotyledonous weed species, indicating their potential in agricultural applications (Eussen, Thus, Wellinga, Stork, 1990).
Antimicrobial and Antifungal Properties
A study focusing on the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties reported their effective in vitro antibacterial and antifungal activities against various pathogenic strains. This suggests their use in developing new antimicrobial agents (Chandak et al., 2013).
Future Directions
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins in the pikk family , which play critical roles in cellular processes such as DNA damage response .
Mode of Action
This interaction could potentially result in the modulation of the targets’ roles in their respective biochemical pathways .
Biochemical Pathways
Given the potential targets of the compound, it could be involved in pathways related to dna damage response . The downstream effects of these pathways could include cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Result of Action
Based on the potential targets and pathways, the compound could potentially influence cellular processes such as cell cycle regulation, dna repair, and apoptosis .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREFTFDGMOGEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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